

Application Notes and Protocols for SR10067 in Rodent Models

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Compound of Interest

Compound Name: SR10067
Cat. No.: B15608826

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These application notes provide a comprehensive guide to the dosage and administration of **SR10067**, a synthetic REV-ERB agonist, in rodent models. The information is intended to assist in the design and execution of preclinical studies investigating the therapeutic potential of **SR10067** in various disease models.

Data Presentation: Summary of SR10067 Administration and Effects in Rodent Models

The following table summarizes the key quantitative and qualitative data from studies utilizing **SR10067** in mice. The primary route of administration reported is intraperitoneal (i.p.) injection.

Parameter	Details	Species	Observed Effects
Dosage Range	10 - 30 mg/kg	Mouse	Dose-dependent effects on locomotor activity and anxiety-like behavior. [1] [2]
Typical Dosage	30 mg/kg	Mouse	Effective in modulating circadian rhythms, sleep architecture, and inflammation. [2] [3] [4] [5] [6]
Administration Route	Intraperitoneal (i.p.)	Mouse	Commonly used and shown to be effective. [2] [3] [4] [5] [6]
Vehicle Solution	10% DMSO in corn oil	Mouse	A standard vehicle for in vivo administration of SR10067. [5]
Frequency	Single or repeated daily injections	Mouse	Dependent on the experimental design and endpoint. [4] [6]
Pharmacokinetics	Good bioavailability in plasma and brain. [3] [5] Concentrations remain above the IC50 of the receptor. [3] [5]	Mouse	Brain-penetrant. [5]
Reported Biological Effects	- Anxiolytic activity. [1] [2] [3] - Induction of wakefulness and reduction of SWS and REM sleep. [1] [2] [3] - Suppression of circadian wheel running activity. [1] [2]	Mouse	Broad spectrum of activity related to circadian rhythm modulation.

[3]- Attenuation of Th2
cytokine-mediated
barrier dysfunction (in
vitro).[7]- Regulation
of mood disorders and
LPS-induced
inflammation.[7]

Experimental Protocols

Detailed methodologies for key experiments involving **SR10067** are provided below.

Preparation and Administration of SR10067 Solution

This protocol describes the preparation of **SR10067** for intraperitoneal injection in mice.

Materials:

- **SR10067** powder
- Dimethyl sulfoxide (DMSO), sterile
- Corn oil, sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

- Stock Solution Preparation:
 - Weigh the desired amount of **SR10067** powder in a sterile microcentrifuge tube.
 - Add the required volume of DMSO to achieve a 10x stock solution (e.g., for a final concentration of 3 mg/mL, prepare a 30 mg/mL stock in DMSO).

- Vortex thoroughly until the **SR10067** is completely dissolved. Gentle warming may be required.
- Working Solution Preparation:
 - In a separate sterile tube, add the required volume of sterile corn oil.
 - Add the appropriate volume of the **SR10067** stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO final concentration. For example, to prepare 1 mL of a 3 mg/mL working solution, add 100 μ L of the 30 mg/mL stock solution to 900 μ L of corn oil.
 - Vortex the mixture vigorously to create a uniform suspension.
- Administration:
 - Administer the **SR10067** suspension to the mice via intraperitoneal (i.p.) injection.
 - The injection volume should be calculated based on the animal's body weight (e.g., 10 μ L/g for a 30 mg/kg dose from a 3 mg/mL solution).
 - Ensure the solution is well-suspended immediately before each injection.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This protocol outlines the induction of systemic inflammation in mice using LPS and subsequent treatment with **SR10067**.

Materials:

- Lipopolysaccharide (LPS) from E. coli
- Sterile, pyrogen-free saline
- **SR10067** solution (prepared as described above)
- Vehicle control solution (10% DMSO in corn oil)
- Sterile syringes and needles

Procedure:

- **Acclimation:** Acclimate mice to the experimental conditions for at least one week prior to the start of the experiment.
- **Grouping:** Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, **SR10067** + LPS).
- **SR10067 Administration:** Administer **SR10067** (e.g., 30 mg/kg, i.p.) or vehicle control to the respective groups. The timing of **SR10067** administration relative to the LPS challenge may vary depending on the study design (e.g., pre-treatment, co-administration, or post-treatment).
- **LPS Challenge:** After the appropriate time interval following **SR10067**/vehicle administration, inject LPS (e.g., 1-5 mg/kg, i.p.) or sterile saline to the respective groups.
- **Monitoring and Sample Collection:** Monitor the animals for signs of inflammation (e.g., weight loss, lethargy, piloerection). At a predetermined time point post-LPS challenge (e.g., 2, 6, or 24 hours), collect blood and/or tissues for analysis of inflammatory markers (e.g., cytokines, chemokines).

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a general framework for inducing EAE in mice, a model for multiple sclerosis, and assessing the therapeutic effect of **SR10067**.

Materials:

- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- Sterile, pyrogen-free saline

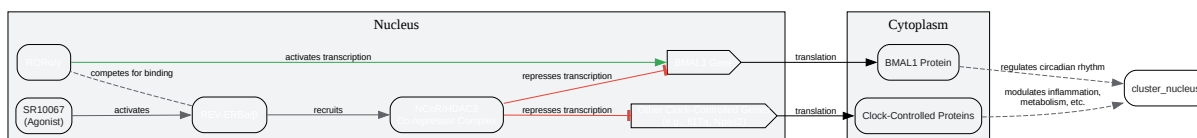
- **SR10067** solution (prepared as described above)
- Vehicle control solution (10% DMSO in corn oil)
- Sterile syringes and needles

Procedure:

- **EAE Induction:**
 - On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 peptide in CFA.
 - Administer pertussis toxin (i.p.) on day 0 and day 2 post-immunization.
- **SR10067 Treatment:**
 - Begin **SR10067** (e.g., 30 mg/kg, i.p.) or vehicle administration at a specified time point, which can be prophylactic (starting at or before immunization) or therapeutic (starting after the onset of clinical signs).
- **Clinical Scoring:**
 - Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
- **Histological and Immunological Analysis:**
 - At the end of the experiment, perfuse the animals and collect the brain and spinal cord for histological analysis of inflammation and demyelination.
 - Spleen and lymph nodes can be collected to analyze T-cell responses.

Mandatory Visualizations

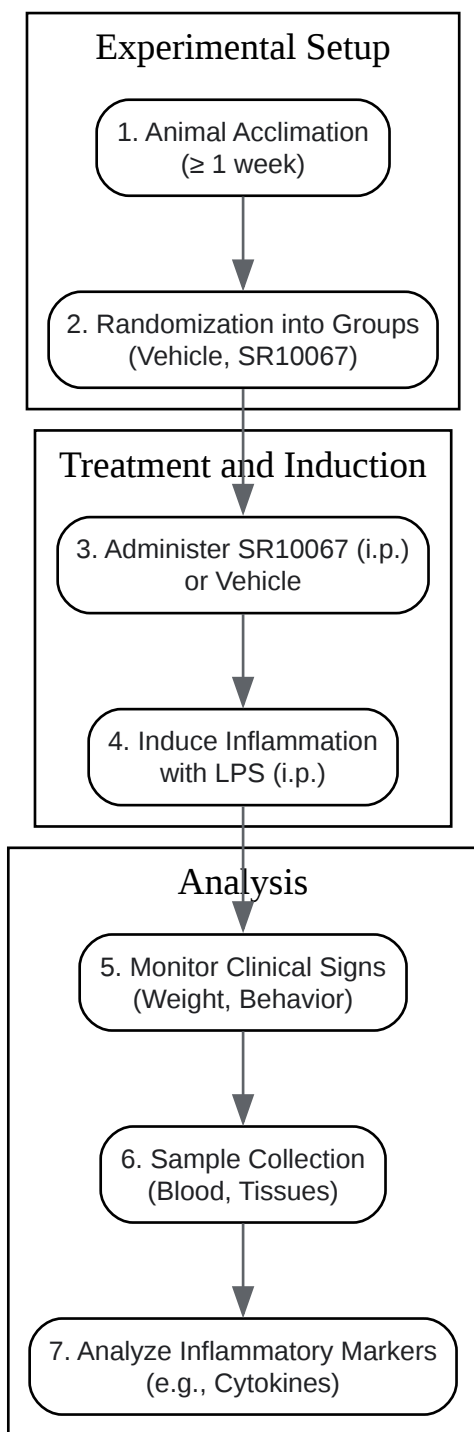
REV-ERB α Signaling Pathway



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Caption: REV-ERB α signaling pathway activated by **SR10067**.

Experimental Workflow for LPS-Induced Inflammation Study



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Caption: Workflow for an LPS-induced inflammation study with **SR10067**.

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